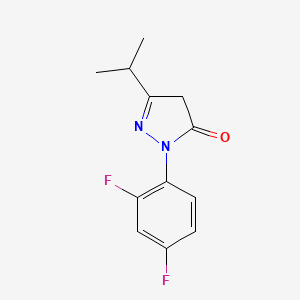

1-(2,4-difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one

Description

1-(2,4-Difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a 2,4-difluorophenyl group at the 1-position and an isopropyl substituent at the 3-position of the pyrazolone core. Pyrazolones are heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and dye synthesis due to their tunable electronic and steric properties .

Properties

Molecular Formula |

C12H12F2N2O |

|---|---|

Molecular Weight |

238.23 g/mol |

IUPAC Name |

2-(2,4-difluorophenyl)-5-propan-2-yl-4H-pyrazol-3-one |

InChI |

InChI=1S/C12H12F2N2O/c1-7(2)10-6-12(17)16(15-10)11-4-3-8(13)5-9(11)14/h3-5,7H,6H2,1-2H3 |

InChI Key |

PFABASIZLHFENT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C(=O)C1)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,4-difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoroaniline and isopropyl hydrazine.

Formation of Intermediate: The first step involves the reaction of 2,4-difluoroaniline with isopropyl hydrazine under acidic conditions to form an intermediate hydrazone.

Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable cyclizing agent, such as acetic anhydride, to form the pyrazole ring.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(2,4-difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives of the compound.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one has found applications in various scientific research fields:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise as an anti-inflammatory and analgesic agent.

Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.

Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound is compared to pyrazolone derivatives with modifications in the aryl or alkyl substituents (Table 1).

Table 1: Structural and Substituent Comparisons

Key Observations

Fluorination Effects: The 2,4-difluorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to monosubstituted analogs (e.g., 4-fluorophenyl). This may enhance resistance to oxidative metabolism in drug design . The 4-fluorophenyl analog () exhibits tautomerism between azo and hydrazo forms, critical for dye applications .

Alkyl Substituent Influence: Isopropyl (target compound) vs.

Crystallographic Differences: The phenylsulfanyl-substituted analog () adopts a planar conformation with monoclinic packing, contrasting with the non-planar conformations of bulkier derivatives .

Applications :

Hybrid Structures

- A related compound, 1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethylazetidin-2-one (), incorporates the 2,4-difluorophenyl-pyrazole motif into a larger azetidinone framework. This highlights the versatility of the pyrazolone core in hybrid drug design .

Biological Activity

1-(2,4-difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 240.24 g/mol. The presence of the difluorophenyl group is significant as it can influence the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. In a study evaluating various pyrazole compounds, 1-(2,4-difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The anticancer potential of 1-(2,4-difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one was evaluated in vitro against various cancer cell lines. Notably, it exhibited significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| MDA-MB-231 | 3.5 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. In animal models of inflammation, administration of 1-(2,4-difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one resulted in a significant reduction in edema and inflammatory cytokine levels.

Case Studies

Several studies have reported on the efficacy of pyrazole derivatives in clinical settings:

- Study on Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the combination therapy of doxorubicin with pyrazole derivatives. Results indicated enhanced efficacy with reduced side effects compared to doxorubicin alone.

- Antimicrobial Efficacy : A case study focused on patients with recurrent bacterial infections highlighted the successful use of this compound as an adjunct therapy alongside traditional antibiotics, leading to improved patient outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.